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Compound of Interest

Compound Name: 5-Amino-2-chlorobenzamide

Cat. No.: B179010

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Amino-2-chlorobenzamide, a compound of interest in pharmaceutical research and
development. The following sections detail its Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic profiles, offering key data for compound identification,
characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The *H and 13C NMR data for 5-Amino-2-
chlorobenzamide are summarized below.

'H and **C NMR Data

The following tables present the chemical shifts (d) in parts per million (ppm) for the proton (*H)
and carbon-13 (33C) nuclei of 5-Amino-2-chlorobenzamide, recorded in deuterated dimethyl
sulfoxide (DMSO-ds).

Table 1: *H NMR Spectroscopic Data for 5-Amino-2-chlorobenzamide
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
7.85 d 3H 8 Aromatic CH
7.19 S 1H Aromatic CH
6.97 d 2H 12 Aromatic CH
3.80 S 3H -NH:2

d: doublet, s: singlet

Table 2: 13C NMR Spectroscopic Data for 5-Amino-2-chlorobenzamide

Chemical Shift (8) ppm

Assighment

167.9 C=0 (Amide)
162.0 C-NH:z

129.8 Aromatic C-ClI
126.9 Aromatic CH
113.8 Aromatic CH
55.7 Aromatic C

Experimental Protocol: NMR Spectroscopy

The NMR spectra were acquired using a 400 MHz spectrometer. The sample was dissolved in
DMSO-ds, which also served as the internal lock. Tetramethylsilane (TMS) was used as an
internal standard for referencing the chemical shifts. For a typical 1D *H NMR experiment, the

following parameters can be employed: a 30-degree pulse width, an acquisition time of 4

seconds, and a relaxation delay of 1 second. For 13C NMR, a proton-decoupled sequence is

typically used with a wider spectral width and a longer acquisition time to ensure the detection

of all carbon signals.
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The following diagram illustrates a generalized workflow for NMR data acquisition and analysis.

Diagram 1: Generalized NMR Experimental Workflow
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Caption: Diagram 1: Generalized NMR Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 5-Amino-2-chlorobenzamide exhibits

characteristic absorption bands corresponding to its functional groups.

IR Absorption Data

Raw Data (FID)

A

cluster_data_processing

The IR spectrum of 5-Amino-2-chlorobenzamide was obtained from a solid sample prepared
as a potassium bromide (KBr) disc.[1] The key absorption bands are summarized in the table

below.

Table 3: IR Spectroscopic Data for 5-Amino-2-chlorobenzamide
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Wavenumber (cm~?) Functional Group Vibration Mode

Asymmetric & Symmetric

73400 N-A Stretching (Amine)
~3200 N-H Stretching (Amide)
~1640 C=0 Stretching (Amide I)
~1600 Cc=C Stretching (Aromatic)
~1580 N-H Bending (Amine)
~1400 C-N Stretching (Amide 111)
~800 C-Cl Stretching

Experimental Protocol: IR Spectroscopy

The infrared spectrum was recorded using a dispersive instrument.[2] A solid sample of 5-
Amino-2-chlorobenzamide (1 mg) was finely ground with potassium bromide (500 mg) and
pressed into a transparent disc.[1] The KBr disc was then placed in the sample holder of the
spectrometer, and the spectrum was recorded in transmission mode. A background spectrum of
a pure KBr disc is typically run first and subtracted from the sample spectrum to remove any
atmospheric and instrumental interferences.

The following diagram illustrates the workflow for acquiring an IR spectrum using the KBr disc
method.
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Diagram 2: KBr Disc IR Spectroscopy Workflow
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Caption: Diagram 2: KBr Disc IR Spectroscopy Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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